molecular formula C20H18ClF3N2O2 B7691340 1-benzoyl-N-(4-chloro-3-(trifluoromethyl)phenyl)piperidine-4-carboxamide

1-benzoyl-N-(4-chloro-3-(trifluoromethyl)phenyl)piperidine-4-carboxamide

Cat. No.: B7691340
M. Wt: 410.8 g/mol
InChI Key: FLKDZLRIAAMCEA-UHFFFAOYSA-N
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Description

1-benzoyl-N-(4-chloro-3-(trifluoromethyl)phenyl)piperidine-4-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as BTCP and is a piperidine derivative.

Mechanism of Action

The mechanism of action of 1-benzoyl-N-(4-chloro-3-(trifluoromethyl)phenyl)piperidine-4-carboxamide involves inhibition of dopamine transporters. Dopamine transporters are responsible for the reuptake of dopamine from the synaptic cleft into the presynaptic neuron. Inhibition of dopamine transporters by BTCP results in increased levels of dopamine in the synaptic cleft, which leads to enhanced dopaminergic neurotransmission.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are mainly due to its effects on dopamine transporters. Increased levels of dopamine in the brain can lead to various physiological effects such as increased heart rate, increased blood pressure, and increased body temperature. Biochemically, BTCP can also affect the levels of other neurotransmitters such as norepinephrine and serotonin.

Advantages and Limitations for Lab Experiments

1-benzoyl-N-(4-chloro-3-(trifluoromethyl)phenyl)piperidine-4-carboxamide has several advantages for lab experiments. It is a potent dopamine transporter inhibitor and can be used to study the effects of dopamine on various physiological and biochemical processes. However, BTCP also has some limitations. It is a controlled substance and requires special permits for use in lab experiments. Additionally, the effects of BTCP on dopamine transporters are not fully understood, and further research is needed to elucidate its mechanism of action.

Future Directions

There are several future directions for research on 1-benzoyl-N-(4-chloro-3-(trifluoromethyl)phenyl)piperidine-4-carboxamide. One direction is to study the effects of BTCP on other neurotransmitter systems such as norepinephrine and serotonin. Another direction is to study the potential therapeutic applications of BTCP in the treatment of neurological disorders such as Parkinson's disease. Additionally, further research is needed to elucidate the mechanism of action of BTCP on dopamine transporters.

Synthesis Methods

The synthesis of 1-benzoyl-N-(4-chloro-3-(trifluoromethyl)phenyl)piperidine-4-carboxamide involves several steps. The first step is the synthesis of 4-chloro-3-(trifluoromethyl)aniline, which is then reacted with benzoyl chloride to obtain 1-benzoyl-4-chloro-3-(trifluoromethyl)aniline. This compound is then reacted with piperidine-4-carboxylic acid to obtain this compound.

Scientific Research Applications

1-benzoyl-N-(4-chloro-3-(trifluoromethyl)phenyl)piperidine-4-carboxamide has been extensively studied for its potential applications in various fields. In the field of neuroscience, BTCP has been studied for its effects on dopamine transporters. It has been found that BTCP inhibits dopamine transporters and thus increases the levels of dopamine in the brain. This property of BTCP has potential applications in the treatment of various neurological disorders such as Parkinson's disease.

Properties

IUPAC Name

1-benzoyl-N-[4-chloro-3-(trifluoromethyl)phenyl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18ClF3N2O2/c21-17-7-6-15(12-16(17)20(22,23)24)25-18(27)13-8-10-26(11-9-13)19(28)14-4-2-1-3-5-14/h1-7,12-13H,8-11H2,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLKDZLRIAAMCEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)NC2=CC(=C(C=C2)Cl)C(F)(F)F)C(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18ClF3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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